tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate
CAS No.: 2377357-01-0
Cat. No.: VC11672027
Molecular Formula: C17H24N2O3
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2377357-01-0 |
|---|---|
| Molecular Formula | C17H24N2O3 |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | tert-butyl N-[(3R)-spiro[3H-1-benzofuran-2,4'-piperidine]-3-yl]carbamate |
| Standard InChI | InChI=1S/C17H24N2O3/c1-16(2,3)22-15(20)19-14-12-6-4-5-7-13(12)21-17(14)8-10-18-11-9-17/h4-7,14,18H,8-11H2,1-3H3,(H,19,20)/t14-/m1/s1 |
| Standard InChI Key | PPPQGEJKMPGMLM-CQSZACIVSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1C2=CC=CC=C2OC13CCNCC3 |
| SMILES | CC(C)(C)OC(=O)NC1C2=CC=CC=C2OC13CCNCC3 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1C2=CC=CC=C2OC13CCNCC3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a spirocyclic framework where a benzofuran ring is fused to a piperidine moiety at the 2- and 4'-positions, respectively. The tert-butyl carbamate group () is attached to the nitrogen atom of the piperidine ring, providing steric protection and influencing reactivity. The (3R) stereochemistry at the spiro junction introduces chirality, which is critical for interactions in asymmetric synthesis or biological systems .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.38 g/mol |
| CAS Registry Number | 2377357-01-0 |
| Purity | ≥97% (HPLC) |
| Product Family | Heterocyclic Building Blocks |
Synthetic Routes and Industrial Production
General Synthesis Strategy
The synthesis of tert-butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate involves multi-step sequences, typically starting with the formation of the spirocyclic core. A plausible route includes:
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Cyclization: Condensation of a benzofuran precursor with a piperidine derivative under acidic or basic conditions to form the spiro structure.
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Carbamate Protection: Reaction with di-tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine) to install the Boc group.
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Chiral Resolution: Use of chiral auxiliaries or catalysts to achieve the desired (3R) configuration, followed by purification via recrystallization or column chromatography.
Challenges in Synthesis
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Stereochemical Control: Maintaining enantiomeric purity during spirocycle formation requires precise control of reaction parameters.
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Purification: The compound’s high polarity and stereochemical complexity necessitate advanced purification techniques, such as preparative HPLC.
Chemical Reactivity and Functionalization
Key Reaction Pathways
The tert-butyl carbamate group serves as a protective moiety, allowing selective functionalization of other reactive sites. Potential transformations include:
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Deprotection: Acidic cleavage (e.g., HCl in dioxane) to yield the free amine, enabling further derivatization.
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Substitution Reactions: Nucleophilic displacement at the benzofuran oxygen or piperidine nitrogen, though steric hindrance from the Boc group may limit reactivity.
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Boc Deprotection | 4M HCl in dioxane, 0°C | Primary amine derivative |
| Reductive Amination | NaBHCN, RCHO | Alkylated piperidine analog |
| Oxidation | KMnO, HO/acetone | Hydroxylated benzofuran derivative |
Stability Considerations
The compound is stable under inert atmospheres at room temperature but may degrade upon prolonged exposure to moisture or strong acids/bases. Storage recommendations typically suggest desiccated conditions at 2–8°C .
Applications in Pharmaceutical and Material Science
Role as a Building Block
As a heterocyclic building block, this compound is utilized to construct complex molecules for drug discovery. Its spirocyclic architecture imparts conformational rigidity, which can enhance binding affinity to biological targets. Potential applications include:
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Kinase Inhibitors: Analogous spirocyclic compounds have shown activity against protein kinases involved in cancer and inflammatory diseases.
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Central Nervous System (CNS) Agents: The piperidine moiety is a common feature in neuroactive molecules, suggesting potential use in neurotransmitter modulation.
Future Directions and Research Opportunities
Unanswered Questions
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Biological Activity: Preliminary data on cytotoxicity or receptor binding are lacking, necessitating in vitro screening.
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Process Optimization: Development of enantioselective synthetic routes to improve scalability.
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